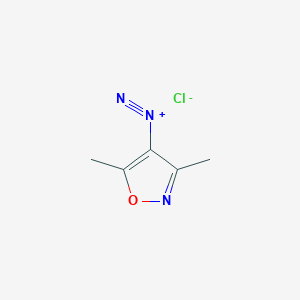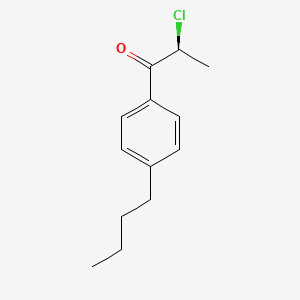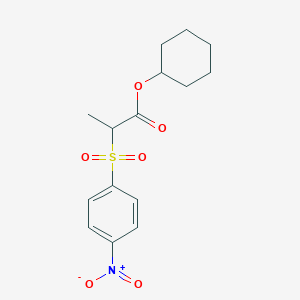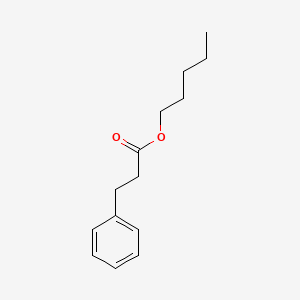
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride is a diazonium salt derived from 3,5-dimethyl-1,2-oxazole. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of the diazonium group makes this compound highly reactive and useful in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1,2-oxazole. This process can be carried out by treating the corresponding amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with aromatic compounds to form azo compounds, which are valuable in dye chemistry.
Common Reagents and Conditions:
Substitution Reactions: Typically involve copper(I) salts as catalysts and are carried out in aqueous or alcoholic solutions.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines as coupling partners.
Major Products:
Substitution Reactions: Yield halogenated, hydroxylated, or cyanated derivatives of 3,5-dimethyl-1,2-oxazole.
Coupling Reactions: Produce azo compounds with vibrant colors, useful in dye manufacturing.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride has several applications in scientific research:
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its reactive diazonium group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes and pigments, contributing to the textile and printing industries.
Mecanismo De Acción
The reactivity of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride is primarily due to the presence of the diazonium group, which can undergo various transformations. The diazonium group can be replaced by nucleophiles through a substitution mechanism, often facilitated by copper(I) catalysts. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .
Comparación Con Compuestos Similares
3,5-Dimethyl-1,2,4-oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyrazole-3-diazonium salts: Share the diazonium functional group but differ in the heterocyclic core, leading to distinct reactivity and applications.
Uniqueness: 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride is unique due to its specific combination of the oxazole ring and diazonium group, which imparts distinct reactivity patterns and makes it particularly useful in the synthesis of azo dyes and other organic compounds .
Propiedades
Número CAS |
166766-04-7 |
|---|---|
Fórmula molecular |
C5H6ClN3O |
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
3,5-dimethyl-1,2-oxazole-4-diazonium;chloride |
InChI |
InChI=1S/C5H6N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZJJHSOKUVGNCAW-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=NO1)C)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)





![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)




